molecular formula C26H16N3Na3O10S3 B086006 Anazolene sodium CAS No. 12226-74-3

Anazolene sodium

Cat. No.: B086006
CAS No.: 12226-74-3
M. Wt: 695.6 g/mol
InChI Key: ADGGJQPKBDIZMT-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anazolene sodium is synthesized through a series of chemical reactions involving naphthalene derivatives. The synthesis typically involves the azo coupling of 4-anilino-5-sulfo-1-naphthylamine with 4-hydroxy-2,7-naphthalenedisulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of sodium nitrite and hydrochloric acid to facilitate the diazotization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration processes to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Anazolene sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide results in the formation of various degradation products, which can be identified using techniques like gas chromatography-mass spectrometry (GC-MS) .

Mechanism of Action

The mechanism of action of anazolene sodium involves its interaction with biological molecules. As a diagnostic dye, it binds to plasma proteins and circulates in the bloodstream, allowing for the measurement of blood volume and cardiac output. The molecular targets include plasma proteins and cellular components involved in cardiovascular function .

Properties

IUPAC Name

trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGJQPKBDIZMT-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N3Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046578
Record name Anazolene sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3861-73-2
Record name Anazolene sodium [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-(phenylamino)-5-sulfo-1-naphthalenyl]diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anazolene sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 4-hydroxy-4-(4-anilino-5-sulphonato-1-naphthylazo)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANAZOLENE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6G1K9WJU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst particularly effective in degrading Anazolene Sodium?

A1: The research highlights several advantageous features of this nanocatalyst [, ]:

    Q2: How does the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst compare to a similar catalyst without the ionic liquid layer?

    A2: Recycling experiments demonstrated that the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst maintained its catalytic activity more effectively over multiple cycles compared to the Pt/γ-Al2O3 catalyst without the ionic liquid layer []. This highlights the crucial role of the [BMIM]PF6 in enhancing both the performance and longevity of the catalyst.

    Q3: What analytical techniques were employed to characterize the [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst?

    A3: The researchers employed several techniques to confirm the structure and composition of the synthesized nanocatalyst [, ]:

      1. Rapid H2O2-promoted oxidation of this compound over the [BMIM]PF=/Pt/γ-Al2O3 nanocatalyst

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